Ethyl 2-hydroxy-3-methyl-4-oxopentanoate
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Overview
Description
Ethyl 2-hydroxy-3-methyl-4-oxopentanoate is an organic compound with the molecular formula C8H14O4. It is a liquid at room temperature and is known for its applications in various chemical reactions and research fields. The compound is characterized by its ester functional group, which is derived from the combination of an alcohol and a carboxylic acid.
Mechanism of Action
Mode of Action
It’s known that similar compounds can react with nucleophiles . For instance, the oxygen (O) in such compounds can act as a nucleophile in competition with nitrogen (N), leading to the formation of a hemiketal . This reaction is reversible. When N forms an oxime, the process is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
Similar compounds have been studied for their role in the biosynthesis of methyl ethyl ketone (mek) . These studies have led to the reconstruction of numerous novel biosynthetic pathways .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2-hydroxy-3-methyl-4-oxopentanoate. For instance, the compound should be used in a well-ventilated area to avoid inhalation . It should also be stored away from fire sources and high temperatures to prevent fire hazards .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroxy-3-methyl-4-oxopentanoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-hydroxy-3-methyl-4-oxopentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-3-methyl-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 2-hydroxy-3-methyl-4-oxopentanoic acid or 2-keto-3-methyl-4-oxopentanoic acid.
Reduction: Ethyl 2-hydroxy-3-methyl-4-hydroxypentanoate.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 2-hydroxy-3-methyl-4-oxopentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl 2-hydroxy-3-methyl-4-oxopentanoate can be compared with similar compounds such as:
Ethyl 3-methyl-2-oxopentanoate: Similar structure but lacks the hydroxyl group, leading to different reactivity and applications.
Ethyl 2-hydroxy-4-oxopentanoate: Similar structure but with a different substitution pattern, affecting its chemical properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and a wide range of applications in various fields.
Properties
IUPAC Name |
ethyl 2-hydroxy-3-methyl-4-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-4-12-8(11)7(10)5(2)6(3)9/h5,7,10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBGDHMTJMGQQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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